(4Z)-6-fluoro-N-hydroxy-2,3-dihydro-4H-thiochromen-4-imine
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Overview
Description
6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime is an organic compound with the molecular formula C9H8FNOS. It is a derivative of benzothiin, characterized by the presence of a fluorine atom at the 6th position and an oxime group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one.
Oximation: The key step involves the conversion of the ketone group to an oxime group.
Industrial Production Methods
While specific industrial production methods for 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted benzothiin derivatives.
Scientific Research Applications
6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an oxime group.
6-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one 1,1-dioxide: Contains a dioxide group, making it more oxidized.
Uniqueness
6-fluoro-3,4-dihydro-2H-1-benzothiin-4-one oxime is unique due to the presence of both a fluorine atom and an oxime group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8FNOS |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(NZ)-N-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8FNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2/b11-8- |
InChI Key |
KFYMDOOXSJOTNI-FLIBITNWSA-N |
Isomeric SMILES |
C\1CSC2=C(/C1=N\O)C=C(C=C2)F |
Canonical SMILES |
C1CSC2=C(C1=NO)C=C(C=C2)F |
Origin of Product |
United States |
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